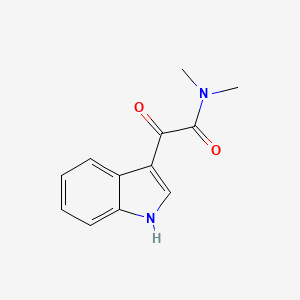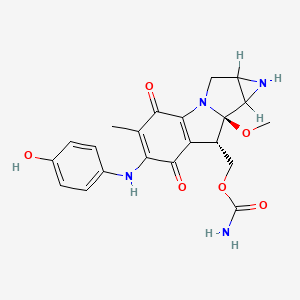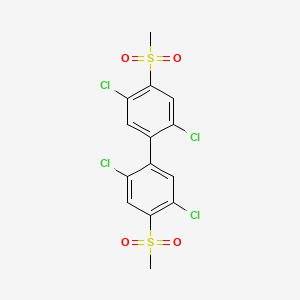
4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2',5,5'-tetrachloro-4,4'-bis(methylsulfonyl)biphenyl is an member of the class of biphenyls that is 2,2',5,5'-tetrachlorobiphenyl in which the 4 and 4' positions are substituted by methylsulfonyl groups. It is a sulfone, a member of biphenyls and a dichlorobenzene. It derives from a 2,2',5,5'-tetrachlorobiphenyl.
Scientific Research Applications
Antiestrogenic Effects in Bioassay Systems
A study by Letcher et al. (2002) investigated the antiestrogenic effects of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs), including compounds structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These metabolites showed a congener- and concentration-dependent antagonism of estrogen-induced gene expression in several cell-based bioassay systems, suggesting potential environmental impacts as antiestrogens in wildlife and humans (Letcher et al., 2002).
Applications in Polymer Science
Sulfonated Poly(ether sulfone)s for Fuel Cells : Matsumoto et al. (2009) synthesized new sulfonated poly(ether sulfone)s for fuel cell applications. These polymers formed well-defined phase-separated structures conducive for efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).
Synthesis and Transformations in Organic Chemistry : Rosentsveig et al. (2008) explored the synthetic opportunities of bisazomethines obtained from reactions involving compounds structurally similar to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, demonstrating various nucleophile additions and C-amidoalkylation reactions (Rosentsveig et al., 2008).
Advanced Polymer Synthesis : Zhen (2007) reported on the synthesis of 4,4'-Bis(4-chloroformylphenoxy)diphenylsulfone, a compound structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, indicating its potential for creating advanced polymers (Zhen, 2007).
Development of Polyamides and Poly(amide-imide)s : Saxena et al. (2003) discussed the synthesis of polyamides and poly(amide-imide)s derived from compounds related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, highlighting their potential in creating materials with desirable thermal and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Copolymer Synthesis for Advanced Technologies : Cai et al. (2011) synthesized copolymers for advanced technologies using monomers structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These copolymers exhibited excellent thermal stability and resistance to acidity, alkali, and organic solvents (Cai, Zhu, Xiao, Ding, & Song, 2011).
properties
CAS RN |
66640-68-4 |
|---|---|
Molecular Formula |
C14H10Cl4O4S2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
InChI Key |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Other CAS RN |
66640-68-4 |
synonyms |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



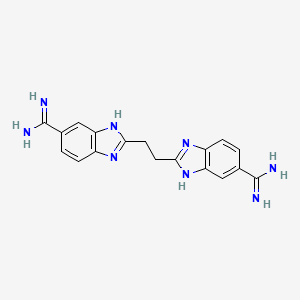
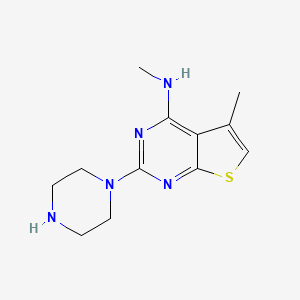

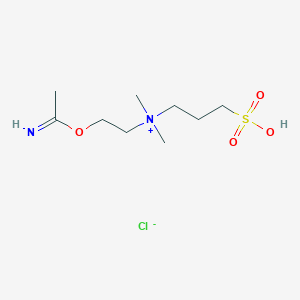
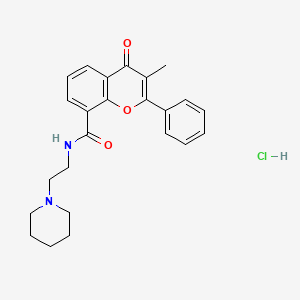
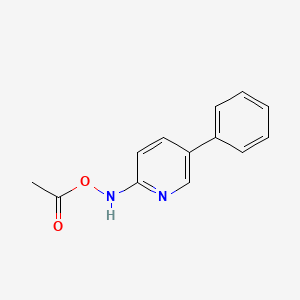


![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
